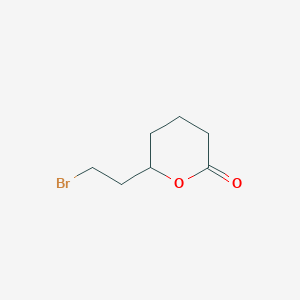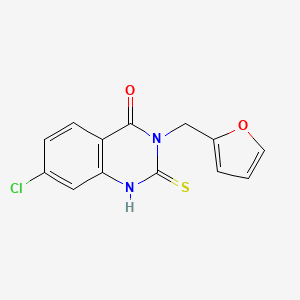![molecular formula C16H9F3N2O3 B2848933 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline CAS No. 1020251-87-9](/img/structure/B2848933.png)
8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline is a chemical compound with the molecular formula C16H9F3N2O3 . It has an average mass of 334.250 Da and a monoisotopic mass of 334.056519 Da . This compound is used extensively in scientific research due to its unique properties, finding applications in various fields including pharmaceuticals, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline consists of a quinoline core with a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to the quinoline core via an ether linkage .Wissenschaftliche Forschungsanwendungen
Medicine: Antitumor and Anti-inflammatory Applications
The compound’s derivatives, particularly m-aryloxy phenols, have shown potential biological activities, including antitumor and anti-inflammatory effects . These properties are significant for the development of new therapeutic agents that can be used in the treatment of cancer and inflammatory diseases.
Electronics: Material Synthesis
While specific applications in electronics for 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline are not detailed, the compound’s role in the synthesis of materials with electronic properties is implied. The trifluoromethyl group is often included in molecules designed for electronic applications due to its ability to influence the electronic characteristics of compounds .
Materials Science: Production of Plastics, Adhesives, and Coatings
The related m-aryloxy phenols are utilized in the production of plastics, adhesives, and coatings . They contribute to the thermal stability and flame resistance of these materials, which is crucial for enhancing their safety and durability .
Environmental Science: Photodecomposition
The compound is a major product of the solution phase photodecomposition of fluorodifen, which suggests its potential use in environmental science, particularly in studies related to the degradation of environmental pollutants .
Agriculture: Synthesis of Agrochemicals
In agriculture, the compound’s derivatives could be used in the synthesis of agrochemicals. The presence of the trifluoromethyl group and the phenoxy ring structure is common in many herbicides and pesticides, indicating the compound’s potential utility in this field .
Chemical Synthesis: Intermediate for Complex Molecules
The compound serves as an intermediate in the synthesis of complex molecules, such as MK-2305, a potent agonist for the G-protein-coupled receptor 40, which is relevant in pharmacology . This highlights its importance in the development of new drugs and therapeutic agents.
Analytical Chemistry: Chemical Property Analysis
Although direct applications in analytical chemistry are not specified, the compound’s detailed chemical properties suggest its use in analytical methods to understand and measure the properties of other substances .
Pharmacology: Drug Development
The trifluoromethyl group-containing compounds, like 8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline, are significant in pharmacology. They are part of the structure of many FDA-approved drugs, indicating the compound’s potential in the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)11-6-7-13(12(9-11)21(22)23)24-14-5-1-3-10-4-2-8-20-15(10)14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWJRSSEBLGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

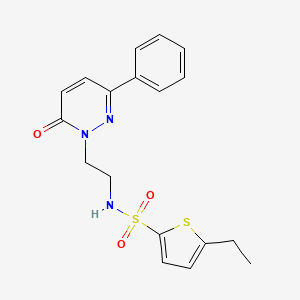
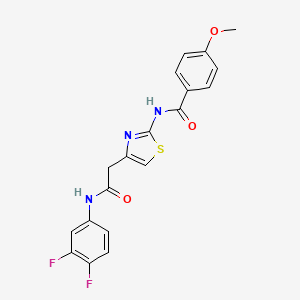
![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2848858.png)
![Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848861.png)

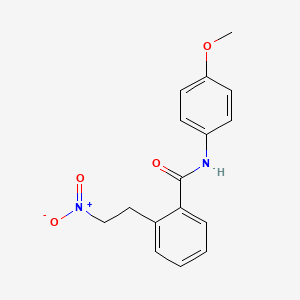

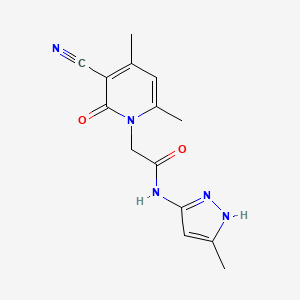
![2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride](/img/structure/B2848868.png)
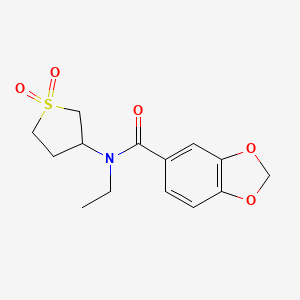
![N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2848871.png)
